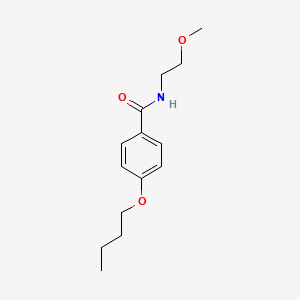
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular weight of 277.29 g/mol.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to have potential as an insecticide and herbicide. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been studied for its potential use in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide may act by inhibiting specific enzymes or proteins in the target organism. For example, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to inhibit the growth of various fungi and bacteria. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its high purity and stability. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify. However, one limitation of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Future Directions
There are several future directions for the study of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as an insecticide and herbicide. In addition, further research could be conducted to explore the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and to identify its molecular targets. Finally, future studies could focus on developing new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and its derivatives.
Synthesis Methods
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-9-5-6-10(11(7-9)14(16)17)13-12(15)8(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNYBHZBYPHVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124493 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)




![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)


